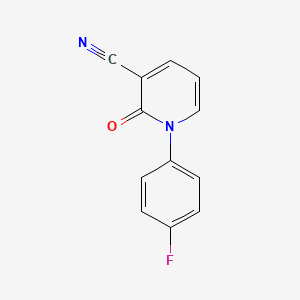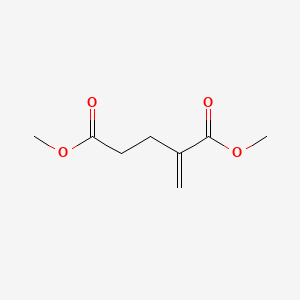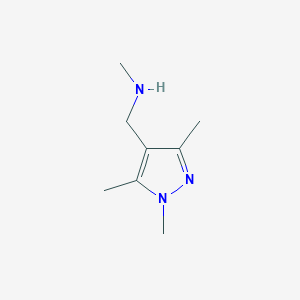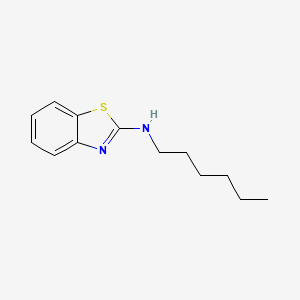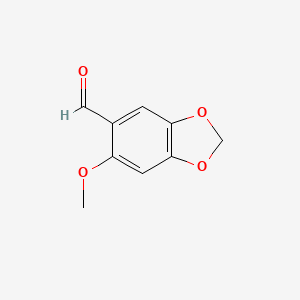
6-Methoxy-1,3-Benzodioxol-5-carbaldehyd
Übersicht
Beschreibung
2-Methoxy-4,5-Methylenedioxybenzaldehyde is an organic compound with the molecular formula C10H10O4 It is a derivative of benzaldehyde, featuring both methoxy and methylenedioxy functional groups
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4,5-Methylenedioxybenzaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es dient als Vorläufer für die Synthese biologisch aktiver Moleküle, wie z. B. bestimmter Alkaloide.
Industrie: Es wird aufgrund seiner aromatischen Eigenschaften bei der Herstellung von Duft- und Aromastoffen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methoxy-4,5-Methylenedioxybenzaldehyd ist nicht vollständig geklärt. Es ist bekannt, dass es mit verschiedenen Enzymen und Signalwegen im Körper interagiert. Zum Beispiel kann es metabolischen Transformationen unterliegen, um aktive Metaboliten zu bilden, die biologische Wirkungen ausüben können . Diese Wechselwirkungen können zelluläre Prozesse beeinflussen und möglicherweise zu therapeutischen Ergebnissen führen.
Ähnliche Verbindungen:
Myristicin: 3-Methoxy-4,5-Methylenedioxyallylbenzol, das in Muskatnuss und anderen Gewürzen vorkommt.
MMDMA: 5-Methoxy-3,4-Methylenedioxymethamphetamin, eine Designer-Droge mit strukturellen Ähnlichkeiten.
Vergleich: 2-Methoxy-4,5-Methylenedioxybenzaldehyd ist einzigartig aufgrund seiner spezifischen funktionellen Gruppen und deren Positionen am Benzolring. Diese strukturelle Anordnung verleiht ihm im Vergleich zu ähnlichen Verbindungen wie Myristicin und MMDMA besondere chemische und biologische Eigenschaften. So ist Myristicin vor allem für seine insektiziden und psychoaktiven Wirkungen bekannt, während 2-Methoxy-4,5-Methylenedioxybenzaldehyd eher als Zwischenprodukt in der organischen Synthese eingesetzt wird .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxy-4,5-Methylenedioxybenzaldehyde involves the bromination of piperonal with bromine in acetic acid, followed by refluxing the resulting 2-bromo-4,5-methylenedioxybenzaldehyde with sodium methoxide and copper bromide . Another method includes the nitration of piperonal to 6-nitropiperonal, reduction to the aminoaldehyde, and diazotization to 2-hydroxy-4,5-methylenedioxybenzaldehyde .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the processes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Methoxy-4,5-Methylenedioxybenzaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Methoxy- und Methylendioxygruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogene (z. B. Brom) in Gegenwart eines Katalysators wie Eisen(III)-chlorid.
Hauptprodukte:
Oxidation: 2-Methoxy-4,5-Methylenedioxybenzoesäure.
Reduktion: 2-Methoxy-4,5-Methylenedioxybenzylalkohol.
Substitution: Verschiedene halogenierte Derivate, abhängig vom verwendeten Substituenten.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4,5-Methylenedioxybenzaldehyde is not fully understood. it is known to interact with various enzymes and signaling pathways in the body. For example, it can undergo metabolic transformations to form active metabolites that may exert biological effects . These interactions can influence cellular processes and potentially lead to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Myristicin: 3-Methoxy-4,5-Methylenedioxyallylbenzene, found in nutmeg and other spices.
MMDMA: 5-Methoxy-3,4-Methylenedioxymethamphetamine, a designer drug with structural similarities.
Comparison: 2-Methoxy-4,5-Methylenedioxybenzaldehyde is unique due to its specific functional groups and their positions on the benzene ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds like myristicin and MMDMA. For instance, while myristicin is primarily known for its insecticidal and psychoactive effects, 2-Methoxy-4,5-Methylenedioxybenzaldehyde is more commonly used as an intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
6-methoxy-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYDDIPUGCVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206495 | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5780-00-7 | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


